Predicted Lipophilicity (LogP) Profile for N-(2,4-Dimethoxybenzyl)thiazol-2-amine
The predicted octanol-water partition coefficient (ACD/LogP) for N-(2,4-dimethoxybenzyl)thiazol-2-amine is 2.06 . This value is a key determinant of a molecule's ability to cross biological membranes. While direct experimental values for all regioisomers are not available in the public domain, this predicted value for the 2,4-substitution pattern differs from the class average for aminothiazoles, which can vary significantly based on substitution (e.g., the ACD/LogP for 2-aminothiazole itself is -0.17) [1]. The presence and position of the methoxy groups are known to increase lipophilicity, making this compound more hydrophobic than the unsubstituted core.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.06 (ACD/LogP predicted) |
| Comparator Or Baseline | -0.17 (Experimental LogP for unsubstituted 2-aminothiazole core) |
| Quantified Difference | Difference of 2.23 log units |
| Conditions | Predicted using ACD/Labs Percepta Platform v14.00 ; experimental data for 2-aminothiazole from PubChem [1]. |
Why This Matters
The 2.23 log unit difference in lipophilicity compared to the parent scaffold indicates significantly different passive membrane permeability, which is a critical factor for researchers selecting a building block for medicinal chemistry campaigns.
- [1] PubChem. (n.d.). 2-Aminothiazole (Compound Summary). CID 2155. View Source
